N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry This compound is known for its potential therapeutic properties, particularly in the context of cancer treatment Its structure comprises a benzodioxole moiety linked to a pyrazolopyrimidine core, which is further connected to an acetamide group
Mechanism of Action
In terms of anticancer activity, some compounds with a similar structure have been found to interact with microtubules and their component protein, tubulin . These microtubule-targeting agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has been found to inhibit mitochondrial membrane potential This suggests that it may interact with enzymes, proteins, and other biomolecules involved in mitochondrial function
Cellular Effects
This compound has been shown to have significant effects on tumor cells under glucose starvation conditions . It influences cell function by inhibiting mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of mitochondrial membrane potential This suggests that it may bind to biomolecules involved in maintaining this potential, leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. Studies have shown that it is efficacious in tumor cells experiencing glucose starvation , but information on its stability, degradation, and long-term effects on cellular function is currently limited.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. It is likely to interact with enzymes or cofactors involved in mitochondrial function, given its known effects on mitochondrial membrane potential .
Subcellular Localization
The subcellular localization of this compound is not yet fully known. Given its known effects on mitochondrial membrane potential , it is likely to be localized to the mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyrazolopyrimidine Core: This core structure can be obtained by reacting appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions.
Coupling Reactions: The benzodioxole and pyrazolopyrimidine intermediates are then coupled using suitable reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.
Acetylation: The final step involves the acetylation of the coupled product to introduce the acetamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or pyrazolopyrimidine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential to modulate biological pathways and its effects on cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting glucose-starved tumor cells.
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar pyrazolopyrimidine core structure.
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Another derivative with a thienopyrimidine moiety.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is unique due to its specific combination of benzodioxole and pyrazolopyrimidine structures, which confer distinct biological activities. Its ability to selectively target glucose-starved tumor cells sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c26-18(23-13-6-7-16-17(8-13)29-12-28-16)10-24-11-21-19-15(20(24)27)9-22-25(19)14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXASMSWSMDESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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